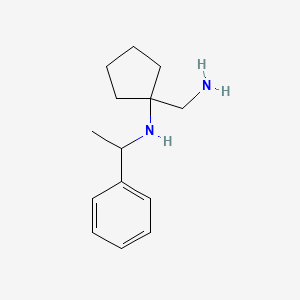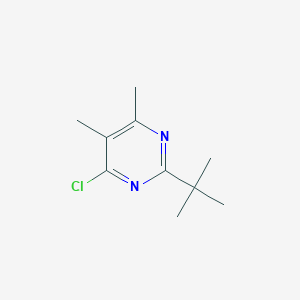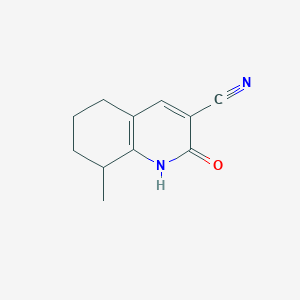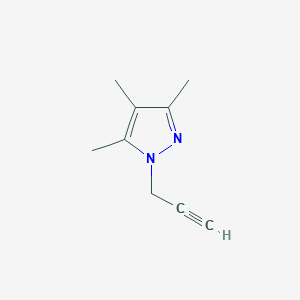
1-(3-Bromphenyl)-4-methyl-1H-pyrazol
Übersicht
Beschreibung
1-(3-bromophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromophenyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromophenyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetische Charakterisierung
1-(3-Bromphenyl)-4-methyl-1H-pyrazol: wurde auf seine pharmakokinetischen Eigenschaften untersucht. Dies beinhaltet das Verständnis, wie die Verbindung in lebenden Organismen aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Solche Studien sind entscheidend für die Entwicklung neuer Medikamente, da sie das Verhalten der Verbindung im menschlichen Körper vorhersagen helfen .
Entwicklung von Antiarrhythmika
Verbindungen wie This compound werden auf ihr Potenzial als Antiarrhythmika untersucht. Diese Studien konzentrieren sich auf die Prävention und Behandlung von unregelmäßigen Herzschlägen, die zu schwerwiegenderen Herz-Kreislauf-Problemen führen können .
Antifungalaktivität
Das antifungale Verhalten von This compound-Derivaten wurde untersucht. Dies beinhaltet die Prüfung der Wirksamkeit der Verbindung gegen verschiedene Pilzstämme, was für die Entwicklung neuer Antimykotika unerlässlich ist .
Antimikrobielle Forschung
Die Forschung zu den antimikrobiellen Eigenschaften von This compound und seinen Derivaten ist im Gange. Während einige Studien eine moderate Aktivität gegen bestimmte Bakterienstämme gezeigt haben, könnten weitere Forschungen zur Entwicklung neuer antimikrobieller Medikamente führen .
Chemische Synthese und Design
Die Synthese von This compound ist für das chemische Design von Interesse, insbesondere bei der Herstellung von Molekülen mit spezifischen Eigenschaften für pharmazeutische Anwendungen. Dies beinhaltet die Erforschung verschiedener Synthesewege und die Verbesserung der Ausbeute und Reinheit .
Dichtefunktionaltheorie (DFT)-Studien
DFT-Studien werden durchgeführt, um die elektronische Struktur von This compound zu verstehen. Diese Studien helfen, Reaktivität und Stabilität vorherzusagen, was für die Medikamentenentwicklung und -entwicklung wichtig ist .
Molekularmodellierung
Molekularmodellierungstechniken werden verwendet, um die Wechselwirkung von This compound mit biologischen Zielstrukturen vorherzusagen. Dies ist entscheidend für die rationale Entwicklung von Medikamenten, da Forscher so simulieren können, wie die Verbindung mit Enzymen oder Rezeptoren interagieren könnte .
Wirkmechanismus
Target of Action
The primary targets of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are the parasites causing leishmaniasis and malaria . The compound has shown potent antileishmanial and antimalarial activities . It has been found to be particularly effective against Leishmania aethiopica and Plasmodium berghei .
Mode of Action
1-(3-bromophenyl)-4-methyl-1H-pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound’s antipromastigote activity is particularly notable, with it being significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation
Pharmacokinetics
The pharmacokinetic properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole have been studied in rats . After oral administration, the maximum concentration (Cmax) of the compound was found to be 568.65 ± 122.14 ng/mL, reached 1.00 ± 0.45 h after administration . This suggests that the compound is rapidly absorbed and distributed in the body.
Result of Action
The result of the action of 1-(3-bromophenyl)-4-methyl-1H-pyrazole is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and can potentially contribute to their treatment.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole are largely unexplored. Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromophenyl and methyl groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(3-bromophenyl)-4-methyl-1H-pyrazole in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-(3-bromophenyl)-4-methyl-1H-pyrazole within cells and tissues are yet to be studied. It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMLPKXOANXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)


![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)



![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
